molecular formula C20H19N3O3 B3009338 Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 921899-68-5

Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B3009338
CAS No.: 921899-68-5
M. Wt: 349.39
InChI Key: MUDKWKULRAYYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a chemical compound offered for research and further manufacturing applications. It belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class of molecules, which have been identified as a scaffold of significant interest in medicinal chemistry research . Pyridazine derivatives are frequently investigated for their potential biological activities. For instance, research has identified analogues within this structural family that exhibit potent anti-inflammatory effects by targeting the JNK2 protein and inhibiting the NF-κB/MAPK signaling pathway, showing promise in models of acute lung injury and sepsis . The specific benzylamino and phenyl substitutions on the pyridazine core are designed to modulate the compound's properties and interaction with biological targets, making it a valuable building block for developing novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(benzylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-26-20(25)19-17(21-14-15-9-5-3-6-10-15)13-18(24)23(22-19)16-11-7-4-8-12-16/h3-13,21H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDKWKULRAYYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a dihydropyridazine core, which is known for its ability to interact with various biological targets. The presence of the benzylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. A study screened various derivatives against Mycobacterium tuberculosis , revealing significant activity in certain analogs, suggesting that modifications in the structure can lead to enhanced efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies indicated that it possesses cytotoxic effects on several cancer cell lines. For instance, derivatives of dihydropyridazine have been evaluated for their antiproliferative effects on HL-60 cells, with some exhibiting activities comparable to established chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHL-605.2
Compound BA5497.8
Compound CMDA-MB-2319.5

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, inhibitors targeting protein methyltransferases (PMTs) have been characterized, highlighting the compound's potential role in epigenetic regulation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Methyltransferases : The compound may act as a competitive inhibitor for PMTs, which are crucial in regulating gene expression through histone modification.
  • Induction of Apoptosis : In cancer cells, it has been shown to trigger apoptotic pathways, leading to cell death.
  • Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Antitubercular Activity : A recent study screened a library of compounds against Mycobacterium tuberculosis , identifying several hits that included derivatives based on the dihydropyridazine structure .
  • Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines demonstrated that certain derivatives significantly reduced cell viability compared to controls, indicating their potential as therapeutic agents .

Scientific Research Applications

Biological Activities

Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit notable antitumor properties. For instance, a related compound demonstrated high antiproliferative activity against HL-60 cells, suggesting that modifications on the benzylamino group can enhance cytotoxic effects against cancer cells .

Antimicrobial Properties
Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has also been evaluated for its antimicrobial activity. Research indicates that certain structural modifications can lead to enhanced efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Therapeutic Potential

The compound's structure allows for various modifications that can tailor its pharmacological properties. Notable therapeutic areas include:

  • Cancer Therapy : The ability of this compound to inhibit tumor cell growth positions it as a potential lead in cancer drug development.
  • Infectious Diseases : Its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of dihydropyridazine derivatives, including this compound. The results showed that these compounds could inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, ethyl 4-(benzylamino)-6-oxo compounds were tested against gram-positive and gram-negative bacteria. The results demonstrated that specific derivatives exhibited strong inhibitory effects, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations at Position 4

The benzylamino group at position 4 distinguishes the target compound from analogues with alternative substituents:

Compound (Position 4) Key Features Impact on Properties Reference
Benzylamino (Target Compound) - Amine functionality
- Moderate basicity
Enhances hydrogen bonding potential; may improve solubility in polar solvents
Benzamido (e.g., 3-methylbenzamido) - Amide group
- Reduced basicity vs. amine
Lower metabolic stability due to amide hydrolysis susceptibility
Sulfanyl (e.g., butylsulfanyl) - Sulfur atom
- Increased lipophilicity
Higher membrane permeability; potential for disulfide bond formation in redox environments
Trifluoromethyl - Electron-withdrawing group
- High electronegativity
Enhances metabolic stability; alters electronic distribution on the ring

Key Observations :

  • Benzylamino vs.
  • Sulfanyl Derivatives : Compounds like ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) exhibit higher molecular weights (e.g., 332.42 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Substituent Variations at Position 1

The phenyl group at position 1 is a common feature, but substituents on this ring modulate activity and physical properties:

Compound (Position 1 Substituent) Melting Point (°C) Yield (%) Notable Features Reference
4-Hydroxyphenyl (12d) 220–223 95 High melting point due to intermolecular H-bonding
4-Trifluoromethylphenyl (12g) N/A 40 Electron-withdrawing group enhances stability
4-Iodophenyl (12f) 181–183 50 Bulky substituent; potential for halogen bonding

Key Observations :

  • Hydroxyphenyl (12d) : The hydroxyl group facilitates strong hydrogen bonding, reflected in its high melting point (220–223°C) .
  • Trifluoromethylphenyl (12g): Despite low yield (40%), the trifluoromethyl group improves metabolic resistance, a feature shared with the target compound’s benzylamino group .

Structural Modifications at Position 3

The ethyl ester at position 3 is conserved in most analogues, but carboxylate derivatives (e.g., in ) introduce bulky substituents:

Compound (Position 3) Molecular Weight Notable Features Reference
Ethyl ester (Target Compound) ~377.39* Balances lipophilicity and solubility
4-Bromophenyl-linked ethoxy (CAS 899943-09-0) 472.3 Bulky bromine substituent; high molecular weight

Key Observations :

  • Ethyl Ester : The ester group in the target compound is hydrolytically labile, which may limit oral bioavailability compared to more stable derivatives.
  • Bromophenyl Substituent : The compound in has a significantly higher molecular weight (472.3 g/mol), which could hinder cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.